molecular formula C12H16FN3O B15091284 1-((6-Azidohexyl)oxy)-3-fluorobenzene

1-((6-Azidohexyl)oxy)-3-fluorobenzene

Katalognummer: B15091284
Molekulargewicht: 237.27 g/mol
InChI-Schlüssel: JWIBPFIYHGZXNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((6-Azidohexyl)oxy)-3-fluorobenzene is an organic compound that features both azide and fluorobenzene functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The fluorobenzene moiety adds unique properties such as increased stability and potential for specific interactions in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 6-azidohexanol, which is then reacted with 3-fluorobenzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.

Analyse Chemischer Reaktionen

Types of Reactions

1-((6-Azidohexyl)oxy)-3-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azide group.

Wirkmechanismus

The mechanism of action of 1-((6-Azidohexyl)oxy)-3-fluorobenzene largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne-functionalized molecules via CuAAC to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both azide and fluorobenzene groups. The azide group provides high reactivity, while the fluorobenzene moiety offers increased stability and potential for specific interactions in biological systems. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H16FN3O

Molekulargewicht

237.27 g/mol

IUPAC-Name

1-(6-azidohexoxy)-3-fluorobenzene

InChI

InChI=1S/C12H16FN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2

InChI-Schlüssel

JWIBPFIYHGZXNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OCCCCCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.